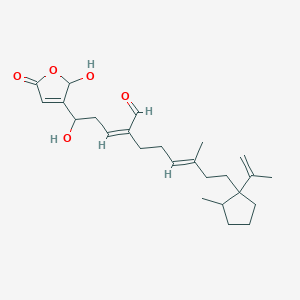
Luffariellin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luffariellin B is a natural product that has recently gained attention due to its potential therapeutic properties. It is a secondary metabolite produced by a marine fungus called Luffariella variabilis. Luffariellin B has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.
Scientific Research Applications
Chemical Investigation and Stability
Chemical investigation of the sponge Luffariella variabilis revealed the presence of acetylated compounds including 25-acetoxyluffariellin B. These compounds, which are acetylated versions of luffariellin B, were found to be labile in sponge tissue but stable once isolated. Their presence supports the notion of enzymatic transformation or degradation within the sponge (Ettinger-Epstein et al., 2007).
Antiproliferative and Antimicrobial Activities
A study on the Indonesian sponge Acanthodendrilla sp. identified new luffariellolide-related sesterterpenes alongside luffariellolide and its derivatives. These compounds, including acantholide E, which is related to luffariellin B, exhibited cytotoxicity against the mouse lymphoma L5187Y cell line and demonstrated activity against various bacteria and fungi (Elkhayat et al., 2004).
Anti-inflammatory Properties
Luffariellolide, a sesterterpene from the Palauan sponge Luffariella sp. and closely related to luffariellin B, has been identified to have significant anti-inflammatory properties. Unlike manoalide, luffariellolide is a partially reversible inhibitor of phospholipase A2, indicating its potential as an anti-inflammatory agent (Albizati et al., 1987).
properties
CAS RN |
108663-78-1 |
|---|---|
Product Name |
Luffariellin B |
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal |
InChI |
InChI=1S/C25H36O5/c1-17(2)25(13-6-8-19(25)4)14-12-18(3)7-5-9-20(16-26)10-11-22(27)21-15-23(28)30-24(21)29/h7,10,15-16,19,22,24,27,29H,1,5-6,8-9,11-14H2,2-4H3/b18-7+,20-10- |
InChI Key |
FIJWKNVOCSKASL-YPEOXVRSSA-N |
Isomeric SMILES |
CC1CCCC1(CC/C(=C/CC/C(=C/CC(C2=CC(=O)OC2O)O)/C=O)/C)C(=C)C |
SMILES |
CC1CCCC1(CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)C=O)C)C(=C)C |
Canonical SMILES |
CC1CCCC1(CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)C=O)C)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)
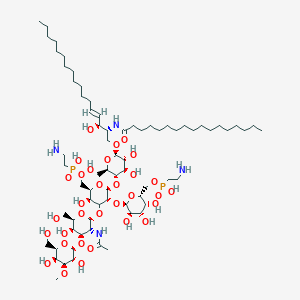

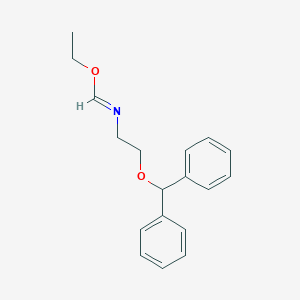
![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

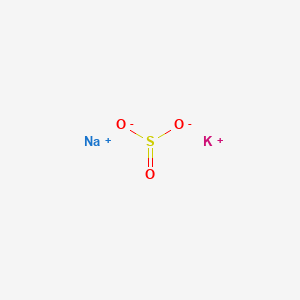

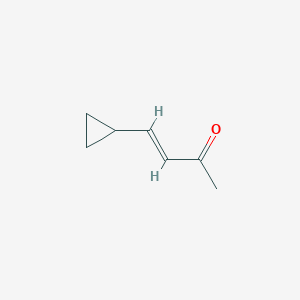
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)